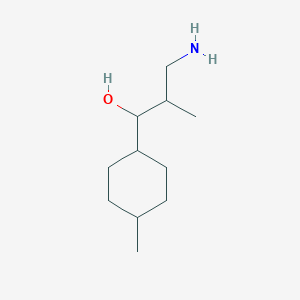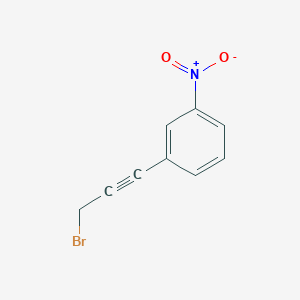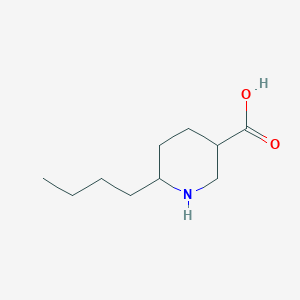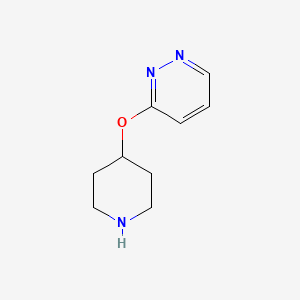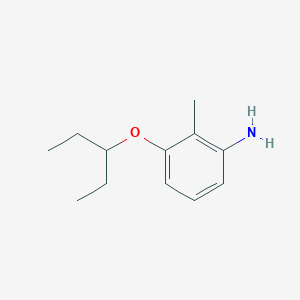
2-Methyl-3-(pentan-3-yloxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(pentan-3-yloxy)aniline is an organic compound with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes a methyl group and a pentan-3-yloxy group attached to an aniline ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(pentan-3-yloxy)aniline can be achieved through various methods. One common approach involves the methylation of aniline derivatives using methanol in the presence of cyclometalated ruthenium complexes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and catalysis can be applied. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(pentan-3-yloxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
2-Methyl-3-(pentan-3-yloxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(pentan-3-yloxy)aniline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, influencing biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-butanol:
2-Methylbutan-1-ol:
Uniqueness
2-Methyl-3-(pentan-3-yloxy)aniline is unique due to its specific functional groups and structure, which confer distinct chemical and physical properties. Its combination of a methyl group and a pentan-3-yloxy group attached to an aniline ring sets it apart from other similar compounds .
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-methyl-3-pentan-3-yloxyaniline |
InChI |
InChI=1S/C12H19NO/c1-4-10(5-2)14-12-8-6-7-11(13)9(12)3/h6-8,10H,4-5,13H2,1-3H3 |
InChI Key |
RHRQXAUCLXICPO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)OC1=CC=CC(=C1C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



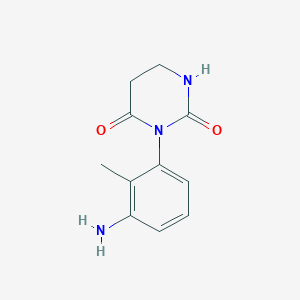
amine](/img/structure/B13232938.png)

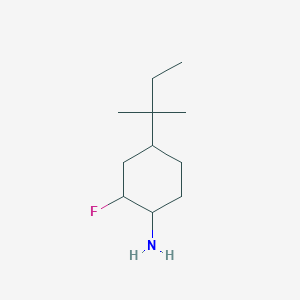
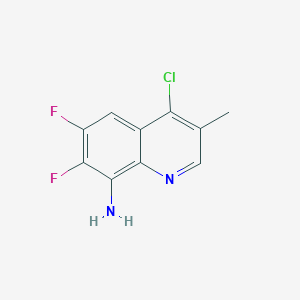
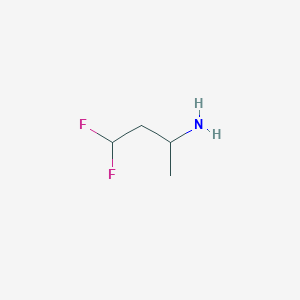
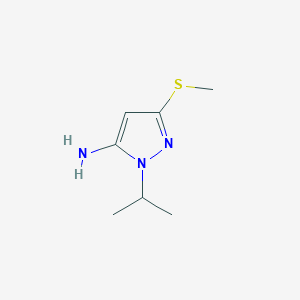
![tert-Butyl N-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxycyclohexyl}carbamate](/img/structure/B13232986.png)
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13232988.png)
